5-TFA-ap-dU phosphoramidite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

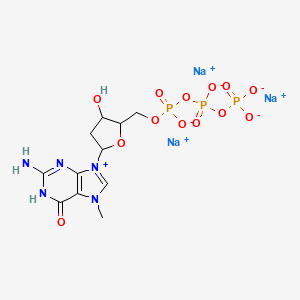

5-TFA-ap-dU phosphoramidite is a chemical compound used in the synthesis of oligonucleotides . It is used in automated chemical synthesis of oligonucleotides, which is of fundamental importance for the production of primers for the polymerase chain reaction (PCR), for oligonucleotide-based drugs, and for numerous other medical and biotechnological applications .

Synthesis Analysis

The synthesis of 5-TFA-ap-dU phosphoramidite involves the coupling of a nucleoside phosphoramidite with a 5’-OH partially protected nucleoside. This process has been investigated using liquid-assisted mechanochemistry, which offers several advantages over traditional methods. These advantages include a simplified reaction protocol, a drastic reduction in the use of toxic solvents, improved mixing of solid reagents, and low hydrolytic product formation .

Molecular Structure Analysis

The key phosphoramidite (AP-C3 dT) contains an alkyne and amine, enabling dual orthogonal labelling of the nucleobase. Multiple monomers can be added to produce heavily functionalised oligonucleotides .

Scientific Research Applications

Oligonucleotide Synthesis

Phosphoramidites, including 5-TFA-ap-dU phosphoramidite, are building blocks used in the chemical synthesis of oligonucleotides . Automated oligo synthesizers complete sequential chemical reactions using phosphoramidites to produce the nucleotide chains of synthetic oligos .

Amino Modification

5-TFA-ap-dU phosphoramidite can be used for 5’- or internal modification of oligonucleotides during synthesis . Amino modifications introduce a primary amine into the oligonucleotide for the attachment of a fluorescent label or tag or to provide a site for attaching the oligonucleotide to a surface .

Phosphorylation

Phosphorylated oligonucleotides have increased stability and can be used in ligation applications . Incorporation of a phosphate group to the 5’- or 3’- position of an oligonucleotide can be achieved using phosphorylating phosphoramidite .

PCR Primer Production

The availability of arbitrary oligonucleotide sequences through chemical synthesis is one of the cornerstones of biotechnology and a prerequisite for technologies such as PCR . Phosphoramidite chemistry, including the use of 5-TFA-ap-dU phosphoramidite, is key to this process .

Oligonucleotide-Based Drug Development

With the development of chemical modifications of oligonucleotides, the application of antisense oligonucleotide-based strategies for treatment of diseases has become possible . The use of phosphoramidites, including 5-TFA-ap-dU phosphoramidite, is integral to this process .

DNA Sequencing

Phosphoramidite chemistry, including the use of 5-TFA-ap-dU phosphoramidite, is also fundamental to DNA sequencing . The ability to synthesize arbitrary sequences of oligonucleotides is crucial for this process .

Mechanism of Action

Target of Action

The primary target of 5-TFA-ap-dU phosphoramidite is oligonucleotides , which are short DNA or RNA molecules . The compound is used to modify these oligonucleotides, enabling dual orthogonal labelling of the nucleobase . This modification allows the oligonucleotides to act as fluorogenic probes , which are nucleic acid-based biosensors that respond to targets by a change in fluorescence .

Mode of Action

5-TFA-ap-dU phosphoramidite interacts with its targets (oligonucleotides) by enabling the attachment of a fluorescent label or tag, or providing a site for attaching the oligonucleotide to a surface . The key phosphoramidite (AP-C3 dT) in the compound contains an alkyne and amine, which facilitate this dual orthogonal labelling .

Biochemical Pathways

The compound affects the fluorescence signalling pathway in oligonucleotides. When the modified oligonucleotides bind to their complementary DNA or RNA targets, the fluorescence of the probe is switched on . This is achieved through two mechanisms: the intercalation of thiazole orange (TO) via the major groove of the duplex separates the probe from the reporter fluorophore, and rotation about the methine bridge is restricted due to stacking with the bases in the duplex .

Pharmacokinetics

It’s known that the compound is used in the synthesis of oligonucleotides, suggesting that its bioavailability and adme properties would be closely tied to the properties of the resulting modified oligonucleotides .

Result of Action

The result of the action of 5-TFA-ap-dU phosphoramidite is the production of heavily functionalised oligonucleotides that display high duplex stability and fluorescence when bound to complementary DNA and RNA . These modified oligonucleotides can be used as fluorogenic probes in various applications, including the detection and imaging of bioanalytes such as mRNA .

Action Environment

The action of 5-TFA-ap-dU phosphoramidite is influenced by the environment in which the oligonucleotide synthesis and subsequent interactions occur. Factors such as temperature, pH, and the presence of other molecules could potentially affect the efficiency of the modification process and the stability of the resulting probes . .

Future Directions

The future of phosphoramidite chemistry lies in further optimization and automation of the synthesis process. The development of an on-demand flow synthesis of phosphoramidites represents a significant step in this direction. The vision for this technology is direct integration into DNA synthesisers thereby omitting manual synthesis and storage of phosphoramidites .

properties

IUPAC Name |

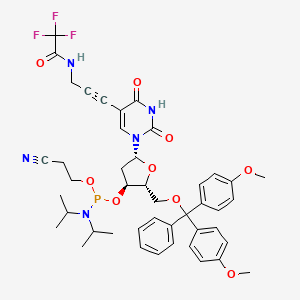

N-[3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H49F3N5O9P/c1-29(2)52(30(3)4)62(59-25-11-23-48)61-37-26-39(51-27-31(40(53)50-42(51)55)12-10-24-49-41(54)44(45,46)47)60-38(37)28-58-43(32-13-8-7-9-14-32,33-15-19-35(56-5)20-16-33)34-17-21-36(57-6)22-18-34/h7-9,13-22,27,29-30,37-39H,11,24-26,28H2,1-6H3,(H,49,54)(H,50,53,55)/t37-,38+,39+,62?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMRPWLCRWMIEK-OOJPWNKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#CCNC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#CCNC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H49F3N5O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

879.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.